2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a thiophen-2-yl substituent at position 4 and a phenoxyethyl ester group at position 2. This compound is of significant interest in medicinal chemistry due to its structural complexity, which combines a bicyclic quinoline core with heteroaromatic (thiophene) and ether-ester functionalities.
Properties
IUPAC Name |
2-phenoxyethyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-15-20(23(26)28-13-12-27-16-7-3-2-4-8-16)22(19-11-6-14-29-19)21-17(24-15)9-5-10-18(21)25/h2-4,6-8,11,14,22,24H,5,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVCYFTZENQXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the phenoxyethyl and thiophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Overview
2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its unique structural features, including functional groups like thiophenes and phenoxyethyl moieties, contribute to its potential applications across various scientific domains.
Medicinal Chemistry
The compound shows promise as a potential therapeutic agent due to its biological activity. Research indicates that it may interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. For instance:
- Anticancer Activity : Studies have shown that hexahydroquinoline derivatives can exhibit cytotoxic effects against cancer cell lines by inhibiting tumor growth pathways.
Biological Probes
Due to its ability to modulate biological processes, this compound can serve as a probe in biochemical assays. It can help elucidate mechanisms of action for specific biological targets, aiding in drug discovery and development.
Material Science
The unique chemical properties of this compound allow it to be used in the synthesis of materials with specialized properties. Its incorporation into polymers or other materials could enhance their functionality or stability.
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds:
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Modifications
- Thiophene vs. Aromatic Phenyl Groups: The thiophen-2-yl group in the target compound introduces sulfur-based electronic effects (e.g., π-electron richness and polarizability), which differ from the purely aromatic phenyl groups in analogs like Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate (). The thiophene moiety may enhance binding to sulfur-interacting biological targets, such as cysteine protease enzymes .
- Electron-Withdrawing vs.
Ester Group Variations
- Phenoxyethyl vs. Methoxyethyl or Ethyl Esters: The phenoxyethyl ester in the target compound offers lipophilicity and extended conjugation, which may enhance membrane permeability compared to smaller esters like methoxyethyl (2-Methoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, ) .
Physicochemical Properties
| Compound Name | Substituents (Position 4) | Ester Group | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Thiophen-2-yl | Phenoxyethyl | ~483.6* | Not reported | High lipophilicity, polarizability |
| Methyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-hexahydroquinoline-3-carboxylate () | 2-(Trifluoromethyl)phenyl | Methyl | ~395.3 | Not reported | High electronegativity, stability |
| 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-hexahydroquinoline-3-carboxylate () | 2-Butoxyphenyl | Phenoxyethyl | ~495.6 | Not reported | Enhanced solubility (butoxy group) |
| 2-Methoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-hexahydroquinoline-3-carboxylate () | 4-Hydroxyphenyl | Methoxyethyl | ~373.4 | Not reported | Hydrogen bonding capacity |
*Estimated based on structural analogs ().
Biological Activity
2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activities are primarily attributed to its interactions with various molecular targets within biological systems. This article provides a detailed overview of its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple organic reactions. A common method is the Hantzsch reaction , which combines an aldehyde, a β-ketoester, and an amine to form the hexahydroquinoline core. Subsequent steps introduce thiophene and phenoxyethyl substituents through various coupling reactions.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of hexahydroquinoline core via Hantzsch reaction |
| 2 | Introduction of thiophene groups using cross-coupling reactions |
| 3 | Attachment of phenoxyethyl group through nucleophilic substitution |
The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways.
Inhibition of Cyclooxygenase Enzymes
Recent studies have highlighted the compound's potential as a selective COX-2 inhibitor. The structure–activity relationship (SAR) studies indicate that modifications in the substituents significantly influence the inhibitory potency against COX enzymes.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 2-Phenoxyethyl 2-methyl-5-oxo... | 0.17 | High (compared to celecoxib) |
The IC50 value indicates the concentration required to inhibit 50% of enzyme activity, demonstrating that this compound exhibits potent inhibitory effects comparable to established COX inhibitors like celecoxib .
Case Studies and Research Findings
- Study on COX Inhibition : A study evaluated various hexahydroquinoline derivatives for their COX inhibitory activities. The results indicated that specific structural modifications could enhance selectivity towards COX-2 over COX-1 .
- Molecular Docking Studies : Molecular modeling studies have been conducted to understand the binding interactions between the compound and the COX enzymes. These studies suggest that specific functional groups are critical for effective binding within the active site of COX-2 .
- In Vitro Assays : In vitro assays demonstrated that compounds similar to 2-Phenoxyethyl 2-methyl-5-oxo... showed significant anti-inflammatory effects in various cell lines. These findings support further exploration into their therapeutic potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
